Cas no 931583-43-6 (Cycloheptylboronic acid, pinacol ester)

Cycloheptylboronic acid, pinacol ester structure
931583-43-6 structure
Product Name:Cycloheptylboronic acid, pinacol ester
Numero CAS:931583-43-6
MF:C13H25BO2
MW:224.147404432297
MDL:MFCD16618961
CID:842381
Update Time:2025-06-07

Cycloheptylboronic acid, pinacol ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(cycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • cycloheptenyl boronic acid pinacol ester
    • Cycloheptylboronic acid pinacol ester
    • 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • Cycloheptylboronic acid, pinacol ester
    • MDL: MFCD16618961
    • Inchi: 1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h11H,5-10H2,1-4H3
    • Chiave InChI: SXXIRRKFRJTGRV-UHFFFAOYSA-N
    • Sorrisi: O1C(C)(C)C(C)(C)OB1C1CCCCCC1

Proprietà calcolate

  • Massa esatta: 224.19500
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1

Proprietà sperimentali

  • PSA: 18.46000
  • LogP: 3.80300

Cycloheptylboronic acid, pinacol ester Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Cycloheptylboronic acid, pinacol ester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A449039518-5g
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
931583-43-6 95%
5g
$614.76 2023-08-31
TRC
C987878-100mg
Cycloheptylboronic acid, pinacol ester
931583-43-6
100mg
$98.00 2023-05-18
TRC
C987878-250mg
Cycloheptylboronic acid, pinacol ester
931583-43-6
250mg
$190.00 2023-05-18
TRC
C987878-500mg
Cycloheptylboronic acid, pinacol ester
931583-43-6
500mg
$293.00 2023-05-18
TRC
C987878-1g
Cycloheptylboronic acid, pinacol ester
931583-43-6
1g
$414.00 2023-05-18
Fluorochem
216152-1g
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
931583-43-6 95%
1g
£188.00 2022-03-01
Fluorochem
216152-5g
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
931583-43-6 95%
5g
£750.00 2022-03-01
abcr
AB273495-1 g
Cycloheptylboronic acid, pinacol ester; 98%
931583-43-6
1g
€297.00 2023-06-22
abcr
AB273495-5 g
Cycloheptylboronic acid, pinacol ester; 98%
931583-43-6
5g
€1062.00 2023-06-22
Chemenu
CM136030-1g
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
931583-43-6 95%
1g
$224 2024-07-19

Cycloheptylboronic acid, pinacol ester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ;  rt; overnight, rt
Riferimento
Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization Cascade
Shu, Chao; Noble, Adam ; Aggarwal, Varinder K., Angewandte Chemie, 2019, 58(12), 3870-3874

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium methoxide ,  2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 4-Phenylpyridine Solvents: Acetonitrile ;  12 h, rt
1.2 Reagents: Triethylamine ;  1 h, rt
1.3 Solvents: Ethyl acetate ,  Water ;  rt
Riferimento
Photoinduced Radical Borylation of Alkyl Bromides Catalyzed by 4-Phenylpyridine
Zhang, Li; Wu, Zhong-Qian; Jiao, Lei, Angewandte Chemie, 2020, 59(5), 2095-2099

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Cupric chloride ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: Potassium methoxide ;  30 min, rt
1.3 1 h, rt
Riferimento
Highly efficient synthesis of alkylboronate esters via Cu(II)-catalyzed borylation of unactivated alkyl bromides and chlorides in air
Bose, Shubhankar Kumar; Brand, Simon; Omoregie, Helen Oluwatola; Haehnel, Martin; Maier, Jonathan; et al, ACS Catalysis, 2016, 6(12), 8332-8335

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ;  6 h, 20 °C
1.2 Reagents: Triethylamine ;  6 h, rt
Riferimento
Light-Mediated Sulfur-Boron Exchange
Panferova, Liubov I.; Dilman, Alexander D., Organic Letters, 2021, 23(10), 3919-3922

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  6 h, 30 °C
1.2 Reagents: Triethylamine ;  1 h, rt
Riferimento
Deaminative Borylation of Aliphatic Amines Enabled by Visible Light Excitation of an Electron Donor-Acceptor Complex
Sandfort, Frederik; Strieth-Kalthoff, Felix; Klauck, Felix J. R.; James, Michael J.; Glorius, Frank, Chemistry - A European Journal, 2018, 24(65), 17210-17214

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ;  rt; overnight, rt
Riferimento
Divergent Aminocarbonylations of Alkynes Enabled by Photoredox/Nickel Dual Catalysis
Zhao, Xian; Feng, Xiaoliang; Chen, Fan; Zhu, Shengqing; Qing, Feng-Ling; et al, Angewandte Chemie, 2021, 60(51), 26511-26517

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Lithium methoxide Catalysts: Copper oxide (Cu2O) Solvents: Ethanol ;  12 h, rt
Riferimento
Borylation of primary and secondary alkyl bromides catalyzed by Cu2O nanoparticles
Zhou, Xin-Feng; Wu, Ya-Dong; Dai, Jian-Jun; Li, Yong-Jia; Huang, Yu; et al, RSC Advances, 2015, 5(58), 46672-46676

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Azobisisobutyronitrile ,  Tris(trimethylsilyl)silane ,  2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  6 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  1 h, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Diethyl ether ,  Tetrahydrofuran ;  5 min, 0 °C
Riferimento
Transition metal- and light-free radical borylation of alkyl bromides and iodides using silane
Sun, Beiqi; Zheng, Sihan; Mo, Fanyang, Chemical Communications (Cambridge, 2021, 57(46), 5674-5677

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane Solvents: Dimethylacetamide ;  19 min, 25 °C
1.2 Reagents: Triethylamine ;  1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water
Riferimento
Electro-initiated preparation method of alkyl boride
, China, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Catecholborane ,  Potassium carbonate Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ;  30 min, 80 °C
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ;  1 h, rt
Riferimento
Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium Catalyst
Wang, Xianjin ; Cui, Penglei; Xia, Chungu; Wu, Lipeng, Angewandte Chemie, 2021, 60(22), 12298-12303

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Catecholborane ,  Potassium carbonate Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ;  30 min, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine ;  1 h, rt
Riferimento
Method for directly preparing alkyl boronate compound from alkyl halide
, China, , ,

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Iron(III) acetylacetonate Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 12 h, rt
Riferimento
Iron-Catalyzed Borylation of Alkyl Electrophiles
Atack, Thomas C.; Lecker, Rachel M.; Cook, Silas P., Journal of the American Chemical Society, 2014, 136(27), 9521-9523

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Isobutanol ,  Potassium tert-butoxide Catalysts: 4,4′,4′′-Tris(1,1-dimethylethyl)-2,2′:6′,2′′-terpyridine ,  Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Diisopropyl ether ;  5 min, cooled
1.2 24 h, 60 °C
Riferimento
Alkylboronic Esters from Palladium- and Nickel-Catalyzed Borylation of Primary and Secondary Alkyl Bromides
Yi, Jun; Liu, Jin-Hui; Liang, Jun; Dai, Jian-Jun; Yang, Chu-Ting; et al, Advanced Synthesis & Catalysis, 2012, 354(9), 1685-1691

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Lithium methoxide Catalysts: Triphenylphosphine ,  Cuprous iodide Solvents: Dimethylformamide ;  24 h, 37 °C
Riferimento
Alkylboronic Esters from Copper-Catalyzed Borylation of Primary and Secondary Alkyl Halides and Pseudohalides
Yang, Chu-Ting; Zhang, Zhen-Qi; Tajuddin, Hazmi; Wu, Chen-Cheng; Liang, Jun; et al, Angewandte Chemie, 2012, 51(2), 528-532

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Catalysts: Copper, compd. with palladium (2.8:0.2) (graphene supported) Solvents: Dimethylformamide ;  2 h, 30 °C
Riferimento
Visible-light-driven graphene supported Cu/Pd alloy nanoparticle-catalyzed borylation of alkyl bromides and chlorides in air
Jiao, Zhi-Feng; Tian, Ya-Ming ; Guo, Xiao-Ning ; Radius, Udo ; Braunschweig, Holger; et al, Journal of Catalysis, 2021, 395, 258-265

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: Zinc chloride ,  1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: tert-Butyl methyl ether ;  30 min, rt
1.2 Reagents: Potassium tert-butoxide ;  30 min, rt
1.3 1 h, rt
Riferimento
Zinc-Catalyzed Borylation of Primary, Secondary and Tertiary Alkyl Halides with Alkoxy Diboron Reagents at Room Temperature
Bose, Shubhankar Kumar; Fucke, Katharina; Liu, Lei; Steel, Patrick G.; Marder, Todd B., Angewandte Chemie, 2014, 53(7), 1799-1803

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Tris(trimethylsilyl)silane ,  2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Azobisisobutyronitrile Solvents: Dimethylacetamide ;  6 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  1 h, rt
Riferimento
Boron esterification reaction method catalyzed by alkyl bromide without transition metal
, China, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Zirconocene, dichloride ,  N,N′-Dicyclohexylurea ,  Iridium, tris[5-methoxy-2-(2-pyridinyl-κN)phenyl-κC]-, (OC-6-22)- Solvents: (Trifluoromethyl)benzene ;  12 h, 35 °C
1.2 Reagents: Triethylamine ;  1 h, 23 °C
1.3 Solvents: Water ;  23 °C
Riferimento
Chlorine Atom Transfer of Unactivated Alkyl Chlorides Enabled by Zirconocene and Photoredox Catalysis
Okita, Toshimasa; Aida, Kazuhiro; Tanaka, Keisuke; Ota, Eisuke ; Yamaguchi, Junichiro, Precision Chemistry, 2023, 1(2), 112-118

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Bis(pinacolato)diborane Solvents: Dimethylacetamide ;  19 min, 25 °C
1.2 Reagents: Triethylamine ;  1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water ;  25 °C
Riferimento
Electrochemical Borylation of Alkyl Halides: Fast, Scalable Access to Alkyl Boronic Esters
Wang, Bingbing; Peng, Pan; Ma, Wan; Liu, Zhao; Huang, Cheng; et al, Journal of the American Chemical Society, 2021, 143(33), 12985-12991

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Lithium tert-butoxide Solvents: Methanol ,  Water ;  48 h, 50 °C
Riferimento
Transition-Metal-Free Borylation of Alkyl Iodides via a Radical Mechanism
Liu, Qianyi; Hong, Junting; Sun, Beiqi; Bai, Guangcan; Li, Feng; et al, Organic Letters, 2019, 21(17), 6597-6602

Cycloheptylboronic acid, pinacol ester Raw materials

Cycloheptylboronic acid, pinacol ester Preparation Products

Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd